molecular formula C12H14O2 B14323588 3-Phenylhexane-2,4-dione CAS No. 109839-21-6

3-Phenylhexane-2,4-dione

Cat. No.: B14323588
CAS No.: 109839-21-6
M. Wt: 190.24 g/mol
InChI Key: FVNJJMOXIJNIOM-UHFFFAOYSA-N
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Description

3-Phenylhexane-2,4-dione is an organic compound characterized by a phenyl group attached to a hexane backbone with two ketone functional groups at the second and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylhexane-2,4-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between acetophenone and ethyl acetate, followed by hydrolysis and decarboxylation. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes to increase yield and reduce costs. These methods often utilize advanced catalysts and optimized reaction conditions to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylhexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or diols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-Phenylhexane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenylhexane-2,4-dione involves its interaction with various molecular targets. The diketone functional groups can form complexes with metal ions, influencing catalytic processes. Additionally, the phenyl group can participate in π-π interactions with aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

    2-Phenylhexane-2,4-dione: Similar structure but with the phenyl group at a different position.

    3-Phenylpentane-2,4-dione: A shorter carbon chain but similar functional groups.

    3-Phenylheptane-2,4-dione: A longer carbon chain with similar functional groups.

Uniqueness: 3-Phenylhexane-2,4-dione is unique due to its specific arrangement of functional groups and the phenyl ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for targeted applications in various fields.

Properties

CAS No.

109839-21-6

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-phenylhexane-2,4-dione

InChI

InChI=1S/C12H14O2/c1-3-11(14)12(9(2)13)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3

InChI Key

FVNJJMOXIJNIOM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

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